

Fosfomycin vs. Meropenem for Carbapenem-Resistant Enterobacteriaceae: A Comparative Efficacy Guide

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The rise of carbapenem-resistant Enterobacteriaceae (CRE) presents a formidable challenge to modern medicine, necessitating a critical evaluation of alternative therapeutic strategies. This guide provides an objective comparison of the efficacy of fosfomycin and meropenem against CRE, drawing upon available clinical and in vitro experimental data. While meropenem, a carbapenem, is often compromised by CRE resistance mechanisms, its use in combination and for certain susceptible strains persists. Fosfomycin, a broad-spectrum antibiotic with a unique mechanism of action, has garnered significant interest as a potential treatment option, both as a monotherapy and in synergistic combinations.

Clinical Efficacy: Insights from the FOREST Trial

Direct clinical trial data comparing fosfomycin and meropenem for the treatment of CRE infections are limited. However, the FOREST trial provides valuable insights into the comparative efficacy and safety of intravenous fosfomycin versus a comparator group including meropenem for bacteremic urinary tract infections (UTIs) caused by multidrug-resistant *Escherichia coli*, a closely related therapeutic area.^{[1][2]}

The trial, a multicenter, randomized, open-label study, assessed the clinical and microbiological cure rates in adult patients.^{[3][4][5]} The findings revealed that fosfomycin did not meet the non-inferiority criteria when compared to meropenem or ceftriaxone.^{[1][2][6]} This was primarily

attributed to a higher rate of treatment discontinuation due to adverse events in the fosfomycin arm.^{[1][2]}

Table 1: Key Outcomes of the FOREST Clinical Trial^{[1][2][6]}

Outcome	Fosfomycin Group (n=70)	Comparator Group (Meropenem or Ceftriaxone) (n=73)	Risk Difference (95% CI)
Clinical and Microbiological Cure	68.6%	78.1%	-9.4% (-21.5% to ∞)
Clinical or Microbiological Failure	14.3%	19.7%	-5.4% (-∞ to 4.9%)
Adverse Event-Related Discontinuation	8.5%	0%	-

An exploratory analysis of the FOREST trial suggested a potential ecological benefit of fosfomycin, with a lower rate of acquisition of new ceftriaxone- or meropenem-resistant Gram-negative bacteria in patients treated with fosfomycin.^{[1][2][6]}

In Vitro Susceptibility and Efficacy

In vitro studies provide a foundational understanding of the antimicrobial activity of fosfomycin and meropenem against CRE. As expected, meropenem demonstrates high minimum inhibitory concentrations (MICs) against CRE isolates, reflecting the defining characteristic of this group of pathogens. Fosfomycin, however, often retains activity against a significant percentage of CRE isolates.^{[7][8][9]}

Table 2: In Vitro Susceptibility of Carbapenem-Resistant Enterobacteriaceae to Fosfomycin

Study	Organism(s)	Number of Isolates	Fosfomycin Susceptibility Rate	Key Findings
Shrief R, et al. (2022)[8][9]	E. coli and K. pneumoniae	92	82.6%	High sensitivity of uropathogenic CRE to fosfomycin.
Rojas, L. J., et al. (2020)[7]	Enterobacteriaceae	150	79.3%	Fosfomycin demonstrated good in vitro efficacy against CRE, suggesting it as a rational treatment alternative.
Veeraraghavan B, et al. (2020) [10]	Klebsiella pneumoniae	50	52% (Not resistant)	48% of carbapenem-resistant K. pneumoniae isolates were resistant to fosfomycin.
Kaase M, et al. (2014)[11]	Enterobacteriaceae	107	78%	78% of strains had fosfomycin MICs of ≤ 32 mg/liter.

It is crucial to note that fosfomycin monotherapy for CRE infections may be limited by the potential for heteroresistance and rapid bacterial regrowth, as observed in time-kill studies.[12]

Synergistic Activity of Fosfomycin and Meropenem

Given the limitations of monotherapy, the combination of fosfomycin and meropenem has been extensively investigated for synergistic effects against CRE. The rationale behind this

combination is that fosfomycin's inhibition of an early step in cell wall synthesis may re-sensitize some CRE strains to the action of carbapenems like meropenem.

Table 3: In Vitro Synergy of Fosfomycin and Meropenem against CRE

Study	Organism(s)	Number of Isolates	Synergy Rate (Method)	Key Findings
Oueslati, S., et al. (2022)[13]	Klebsiella pneumoniae (NDM)	20	95% (E-test)	High rate of synergy observed for the fosfomycin-meropenem combination against NDM-producing K. pneumoniae.
Veeraraghavan B, et al. (2020) [10]	Klebsiella pneumoniae	50	20% (Time-kill assay)	Synergy was observed against OXA-48, NDM, and co-producers, though the overall rate was not remarkable.
Al-Quraini et al. (2022)[14]	Klebsiella pneumoniae	-	-	Two patients with NDM-1 and OXA-48 like infections survived with fosfomycin monotherapy.

These in vitro findings suggest that combination therapy with fosfomycin and meropenem may be a promising strategy to overcome carbapenem resistance in some CRE isolates.[15]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Agar Dilution: This is the reference method for determining the MIC of fosfomycin.

- **Media Preparation:** Mueller-Hinton agar is prepared and supplemented with 25 µg/mL of glucose-6-phosphate, which is essential for the uptake of fosfomycin by the bacterial cell.
- **Antibiotic Incorporation:** Serial twofold dilutions of the antibiotic (fosfomycin or meropenem) are incorporated into the molten agar before it solidifies.
- **Inoculation:** A standardized bacterial suspension (typically 10^4 CFU per spot) is inoculated onto the surface of the agar plates containing different antibiotic concentrations.
- **Incubation:** Plates are incubated at 35-37°C for 16-20 hours.
- **MIC Determination:** The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Broth Microdilution:

- **Preparation:** Serial twofold dilutions of the antibiotic are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
- **Inoculation:** Each well is inoculated with a standardized bacterial suspension.
- **Incubation:** The microtiter plate is incubated at 35-37°C for 16-20 hours.
- **MIC Determination:** The MIC is the lowest concentration of the antibiotic that prevents visible turbidity.

Synergy Testing

Checkerboard Assay:

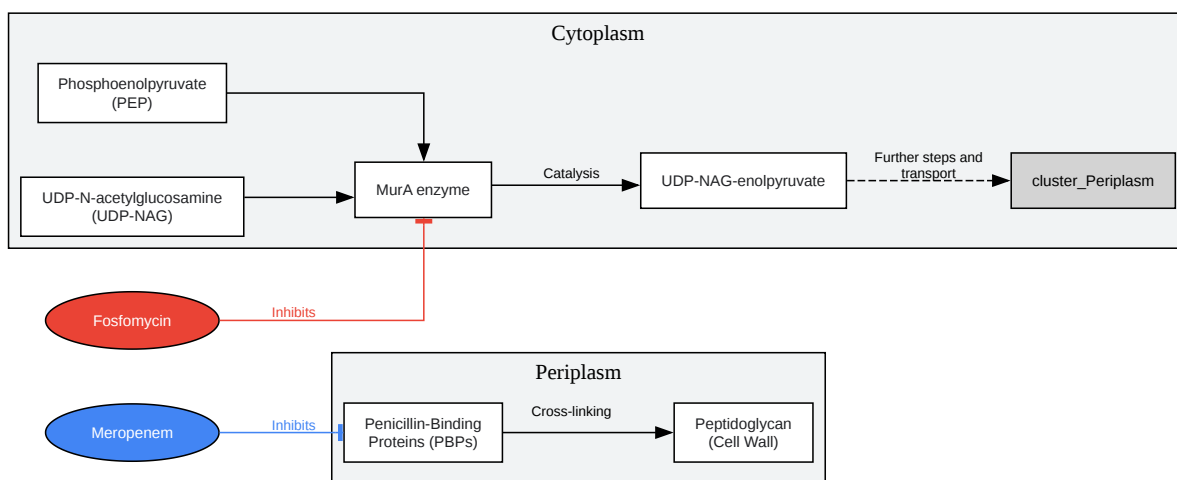
- **Preparation:** A two-dimensional array of antibiotic concentrations is created in a microtiter plate. One antibiotic (e.g., fosfomycin) is serially diluted along the rows, and the other (e.g., meropenem) is serially diluted along the columns.

- Inoculation: Each well is inoculated with a standardized bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions.
- Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no growth. $FICI = (MIC \text{ of drug A in combination} / MIC \text{ of drug A alone}) + (MIC \text{ of drug B in combination} / MIC \text{ of drug B alone})$.
 - Synergy: $FICI \leq 0.5$
 - Indifference: $0.5 < FICI \leq 4$
 - Antagonism: $FICI > 4$

Time-Kill Assay:

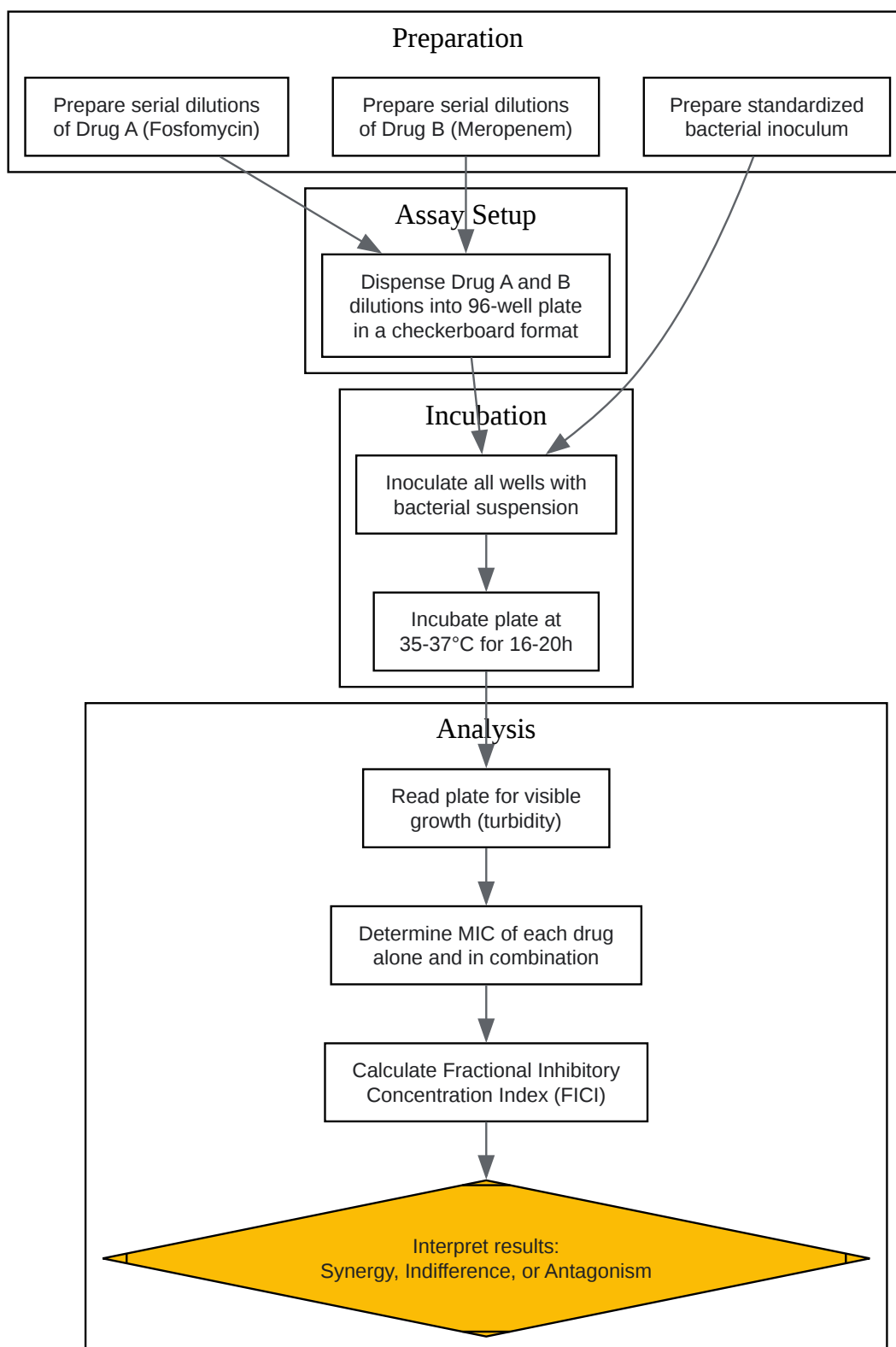
- Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized starting inoculum (e.g., 10^5 to 10^6 CFU/mL).
- Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.
- Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours) and serially diluted.
- Plating and Incubation: The dilutions are plated on agar, and the plates are incubated to determine the number of viable bacteria (CFU/mL).
- Analysis: Synergy is typically defined as a ≥ 2 -log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

Visualizing Mechanisms and Workflows



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Caption: Mechanism of action of Fosfomycin and Meropenem on bacterial cell wall synthesis.



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Caption: Experimental workflow for the checkerboard synergy assay.

Conclusion

The available evidence presents a nuanced picture of the comparative efficacy of fosfomycin and meropenem against carbapenem-resistant Enterobacteriaceae. While the FOREST trial raises concerns about the use of intravenous fosfomycin as a first-line monotherapy for serious infections due to adverse events, its significant in vitro activity against a large proportion of CRE isolates cannot be disregarded.[6][7][8][9] Furthermore, the demonstrated in vitro synergy between fosfomycin and meropenem suggests a promising role for this combination in treating infections caused by these highly resistant pathogens.[13][15] For researchers and drug development professionals, these findings underscore the importance of further clinical trials to define the optimal role of fosfomycin, both as monotherapy in specific clinical contexts and as a crucial component of combination regimens, in the therapeutic arsenal against CRE.

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